molecular formula C28H29ClN2O4 B2736316 3-[(1-{3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 420831-97-6

3-[(1-{3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B2736316
CAS No.: 420831-97-6
M. Wt: 493
InChI Key: MKDLEBQTQGVVMI-UHFFFAOYSA-N
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Description

3-[(1-{3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoisoquinoline core, a piperidine ring, and a chlorophenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-{3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multiple steps, including the formation of the benzoisoquinoline core, the introduction of the piperidine ring, and the attachment of the chlorophenyl group. Common reagents used in these reactions include chloromethyl methyl ether, piperidine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(1-{3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

3-[(1-{3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1-{3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and activity at the molecular level are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-{3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is unique due to its complex structure, which combines multiple functional groups and rings

Properties

IUPAC Name

2-[[1-[3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN2O4/c29-22-9-7-20(8-10-22)17-35-18-23(32)16-30-13-11-19(12-14-30)15-31-27(33)24-5-1-3-21-4-2-6-25(26(21)24)28(31)34/h1-10,19,23,32H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDLEBQTQGVVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COCC5=CC=C(C=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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